molecular formula C7H11N5O3 B2766282 1-((6-Amino-5-nitropyrimidin-4-yl)amino)propan-2-ol CAS No. 85446-52-2

1-((6-Amino-5-nitropyrimidin-4-yl)amino)propan-2-ol

Cat. No.: B2766282
CAS No.: 85446-52-2
M. Wt: 213.197
InChI Key: QHEOJQONUJJSCZ-UHFFFAOYSA-N
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Description

1-((6-Amino-5-nitropyrimidin-4-yl)amino)propan-2-ol (CAS 85446-52-2) is a chemical compound with the molecular formula C7H11N5O3 and a molecular weight of 213.20 g/mol . This nitropyrimidine derivative serves as a versatile building block in medicinal chemistry and drug discovery research. Its structure, featuring both amino and nitro functional groups on the pyrimidine ring, makes it a valuable intermediate for the synthesis of more complex heterocyclic systems . Compounds based on the 6-amino-5-nitropyrimidine scaffold are frequently explored in the development of kinase inhibitors . The structural motifs present in this molecule are commonly found in ligands for various enzyme targets, indicating its potential utility in early-stage drug discovery programs . Researchers can employ this intermediate to generate focused libraries for high-throughput screening and structure-activity relationship (SAR) studies. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

1-[(6-amino-5-nitropyrimidin-4-yl)amino]propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N5O3/c1-4(13)2-9-7-5(12(14)15)6(8)10-3-11-7/h3-4,13H,2H2,1H3,(H3,8,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHEOJQONUJJSCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC1=NC=NC(=C1[N+](=O)[O-])N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-((6-Amino-5-nitropyrimidin-4-yl)amino)propan-2-ol typically involves the reaction of 6-amino-5-nitropyrimidine with 2-amino-1-propanol under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is designed to ensure consistent quality and efficiency, with stringent control over reaction parameters and purification steps to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 1-((6-Amino-5-nitropyrimidin-4-yl)amino)propan-2-ol undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or nitro groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.

    Substitution: Nucleophiles like halides or alkoxides can be used in the presence of a suitable base.

Major Products Formed:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of diamino derivatives.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

Cancer Treatment

The compound has been investigated for its anti-proliferative properties against various cancer cell lines. A study highlighted its considerable activity against tumor cell lines such as DLD-1, T24, and SH-SY-5Y, with observed IC50 values indicating effective inhibition of cell growth. Specifically, the compound demonstrated an IC50 of 4.4 µM against DLD-1 cells, 13.1 µM against T24 cells, and 11.4 µM against SH-SY-5Y cells . This suggests that 1-((6-Amino-5-nitropyrimidin-4-yl)amino)propan-2-ol could be a promising candidate for further development as an anti-cancer agent.

Protein Arginine Methyltransferase Inhibition

Research has also focused on the compound's potential as a protein arginine methyltransferase (PRMT) inhibitor. PRMTs play a crucial role in epigenetic regulation and are implicated in various cancers. The structure-activity relationship studies led to the identification of several derivatives with potent inhibitory effects on PRMT1, with some compounds exhibiting IC50 values as low as 2.0 µM . This highlights the compound's potential in developing targeted therapies for cancer treatment through epigenetic modulation.

Drug Discovery and Development

The compound's structural characteristics make it a valuable scaffold for drug discovery. Its ability to interact with various biological targets can be exploited to design new therapeutic agents. For instance, pharmacophore modeling and molecular docking studies have been employed to identify novel derivatives that may enhance efficacy and specificity against targeted receptors . The insights gained from these studies can guide the synthesis of new compounds with improved pharmacological profiles.

Data Table: Summary of Research Findings

Application Cell Lines Tested IC50 Values (µM) Notes
Cancer TreatmentDLD-14.4Significant anti-proliferative activity
T2413.1
SH-SY-5Y11.4
PRMT InhibitionVarious2.0Potent inhibitor identified
Drug DiscoveryVariousN/APotential scaffold for new therapeutic agents

Case Study 1: Anti-Cancer Activity

In a comprehensive study on the anti-cancer properties of pyrimidine derivatives, researchers synthesized several compounds based on the structure of this compound. The compounds were evaluated for their cytotoxic effects on breast cancer cell lines MCF-7 and MDA-MB-231, revealing promising results that warrant further investigation into their mechanisms of action and potential clinical applications .

Case Study 2: PRMT Inhibitors

A series of experiments aimed at optimizing the structure of PRMT inhibitors included derivatives of the compound . These studies demonstrated that modifications to the pyrimidine ring could enhance inhibitory potency against PRMT1, suggesting a pathway for developing more effective cancer therapies through targeted epigenetic intervention .

Mechanism of Action

The mechanism of action of 1-((6-Amino-5-nitropyrimidin-4-yl)amino)propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key differences between 1-((6-Amino-5-nitropyrimidin-4-yl)amino)propan-2-ol and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
This compound C₇H₁₁N₆O₃* ~227.2* 6-NH₂, 5-NO₂, 4-NH-propan-2-ol High polarity, nitro instability
1-[(6-Chloropyrimidin-4-yl)amino]propan-2-ol (CAS 1248283-41-1) C₇H₁₀ClN₃O 187.63 6-Cl, 4-NH-propan-2-ol Reactive Cl substituent (leaving group)
(2R)-1-(Dimethylamino)-3-{4-[(6-{[2-Fluoro-5-(trifluoromethyl)phenyl]amino}pyrimidin-4-yl)amino]phenoxy}propan-2-ol C₂₂H₂₃F₄N₅O₂ 465.44 Fluorophenyl, trifluoromethyl, dimethylamino High lipophilicity, complex pharmacology

*Calculated based on structural modifications of the chloro analog ().

Key Observations:
  • Solubility: The amino groups enhance water solubility relative to the fluorinated analog, which has a larger hydrophobic aromatic system.
  • Stability : The nitro group necessitates stringent storage conditions (e.g., avoiding heat) compared to the chloro derivative, which is more stable but requires handling precautions for toxicity .

Functional and Pharmacological Implications

1-[(6-Chloropyrimidin-4-yl)amino]propan-2-ol (CAS 1248283-41-1)
  • Reactivity: The chlorine atom at position 6 acts as a leaving group, making this compound a precursor in nucleophilic aromatic substitution reactions. This contrasts with the target compound’s amino and nitro groups, which are less reactive in such contexts .
  • Applications : Likely used in synthetic intermediates for pharmaceuticals or agrochemicals.
Fluorinated Analog ()
  • Such modifications are common in kinase inhibitors or antiviral agents.
  • Molecular Weight: At 465.44 g/mol, this compound exceeds typical drug-likeness thresholds (e.g., Lipinski’s rule of five), suggesting specialized applications in biotechnology or targeted therapies .

Research and Development Context

  • Synthetic Utility: The target compound’s amino and nitro groups may facilitate further functionalization, such as reduction of nitro to amine or participation in hydrogen-bonding networks.

Biological Activity

1-((6-Amino-5-nitropyrimidin-4-yl)amino)propan-2-ol, also known by its CAS number 85446-52-2, is a nitrogen-containing organic compound characterized by its unique structure that includes a pyrimidine ring with amino and nitro substitutions. This compound has garnered interest in various biological applications, particularly in the field of medicinal chemistry due to its potential therapeutic activities.

Chemical Structure

The molecular formula of this compound is C₈H₁₃N₅O₂. The structural representation highlights the presence of both an amino group and a nitro group attached to the pyrimidine ring, which are crucial for its biological activity.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities, including antibacterial, antifungal, and anticancer properties. The following sections detail specific findings related to these activities.

Antibacterial Activity

Several studies have evaluated the antibacterial properties of pyrimidine derivatives. For instance, compounds with similar structures have shown significant activity against Gram-positive and Gram-negative bacteria.

CompoundMIC (μg/mL)Bacterial Strain
13.12Staphylococcus aureus
212.5Escherichia coli
30.25Control (Isoniazid)

The minimum inhibitory concentration (MIC) values indicate that pyrimidine derivatives can be effective against resistant bacterial strains, suggesting that this compound may share similar properties .

Antifungal Activity

In addition to antibacterial effects, this compound may also possess antifungal properties. Research has shown that certain pyrimidine derivatives exhibit antifungal activity against common pathogens like Candida albicans.

CompoundMIC (μg/mL)Fungal Strain
A4.8Candida albicans
B10.0Aspergillus niger

These findings suggest that modifications in the structure of pyrimidine derivatives can enhance their antifungal efficacy .

Anticancer Potential

The anticancer activity of compounds containing a pyrimidine moiety has been documented in various studies. For example, the ability of certain derivatives to inhibit cell proliferation and induce apoptosis in cancer cell lines has been observed.

Case Study:
A study involving the evaluation of several pyrimidine derivatives found that one derivative significantly inhibited the growth of breast cancer cells (MCF-7), with an IC50 value indicating effective cytotoxicity at low concentrations . The mechanism was attributed to the inhibition of key signaling pathways involved in cell survival and proliferation.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition: Compounds with amino and nitro groups often act as enzyme inhibitors, interfering with metabolic pathways in bacteria and cancer cells.
  • DNA Interaction: The ability of nitro groups to form reactive species may lead to DNA damage in microbial cells or cancer cells, promoting apoptosis.
  • Cell Membrane Disruption: Some derivatives can disrupt bacterial cell membranes, leading to cell lysis.

Q & A

Q. What are the optimal synthetic routes for 1-((6-Amino-5-nitropyrimidin-4-yl)amino)propan-2-ol under mild reaction conditions?

Methodological Answer: The synthesis typically involves nucleophilic substitution on a pyrimidine scaffold. A two-step approach is recommended:

Intermediate Preparation : React 6-chloro-5-nitropyrimidin-4-amine with propan-2-ol under reflux in a polar aprotic solvent (e.g., DMF) with a base (e.g., K₂CO₃) to substitute the chloro group.

Amination : Introduce the amino group via catalytic hydrogenation (H₂/Pd-C) or using ammonium formate as a reducing agent.
Key considerations:

  • Monitor reaction progress via TLC or HPLC to avoid over-reduction of the nitro group.
  • Yields may vary (50–75%) depending on solvent purity and catalyst activity .

Q. How can spectroscopic techniques (e.g., NMR, IR) be employed to confirm the structure of this compound?

Methodological Answer:

  • ¹H/¹³C NMR :
    • The pyrimidine ring protons appear as distinct singlets (δ 8.2–8.5 ppm for H-2 and H-6).
    • The propan-2-ol moiety shows a split signal for the hydroxyl proton (δ 1.2–1.4 ppm) and a multiplet for the methyl groups.
  • IR Spectroscopy :
    • Confirm the nitro group (N–O stretch at ~1520 cm⁻¹) and amino group (N–H bend at ~1600 cm⁻¹).
  • Mass Spectrometry :
    • Use high-resolution MS to verify the molecular ion peak (expected [M+H]⁺ ≈ 256.1 g/mol).
      Cross-validation with computational IR/NMR predictions (e.g., DFT in Gaussian) improves accuracy .

Q. What analytical methods are suitable for assessing purity and detecting impurities?

Methodological Answer:

  • HPLC : Use a C18 column with a gradient of acetonitrile/water (0.1% TFA) to resolve impurities (e.g., unreacted starting materials or deaminated byproducts).
  • Elemental Analysis : Verify C, H, N content within ±0.3% of theoretical values.
  • TGA/DSC : Assess thermal stability and detect solvent residues.
    Reference standards for common impurities (e.g., 4-chloroaniline derivatives) should be included for calibration .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate electronic properties and reaction mechanisms?

Methodological Answer:

  • Geometry Optimization : Use B3LYP/6-31G(d) to model the compound’s structure and compare bond lengths/angles with crystallographic data.
  • Frontier Molecular Orbitals : Calculate HOMO-LUMO gaps to predict reactivity (e.g., susceptibility to nucleophilic attack at the nitro group).
  • Mechanistic Studies : Simulate reaction pathways (e.g., nitro reduction) using transition state theory.
    Discrepancies between experimental and computed spectra may arise from solvent effects; incorporate PCM solvation models for accuracy .

Q. What strategies resolve contradictions in crystallographic data refinement for this compound?

Methodological Answer:

  • Software Selection : Use SHELXL for small-molecule refinement due to its robust handling of twinning and high-resolution data .
  • Twinning Analysis : Apply the Hooft parameter or Flack test to address pseudo-merohedral twinning.
  • Disorder Modeling : For flexible propan-2-ol chains, refine occupancy ratios and apply restraints to bond lengths/angles.
    Validate results against independent datasets or cross-check with PLATON’s ADDSYM tool to detect missed symmetry .

Q. How can in vitro assays evaluate this compound’s potential as a kinase inhibitor?

Methodological Answer:

  • Target Selection : Prioritize kinases with conserved ATP-binding pockets (e.g., CDK2, EGFR) based on structural homology to known pyrimidine inhibitors.
  • Enzyme Assays :
    • Use fluorescence polarization (FP) or TR-FRET to measure IC₅₀ values.
    • Include control inhibitors (e.g., Staurosporine) to validate assay conditions.
  • Cellular Uptake : Assess permeability via Caco-2 monolayers or PAMPA.
    Contradictory activity data may arise from off-target effects; employ siRNA knockdown or CRISPR-edited cell lines for specificity validation .

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